2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

説明

Chemical Structure and Nomenclature

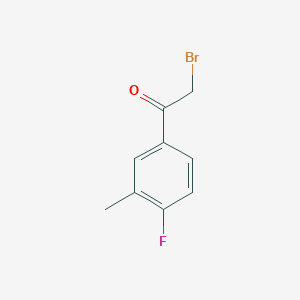

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₉H₈BrFO and a molecular weight of 231.06 g/mol . Its IUPAC name derives from the substitution pattern on the phenyl ring: a bromine atom at the alpha position of the ketone group, a fluorine atom at the para position (C4), and a methyl group at the meta position (C3) (Figure 1).

Table 1: Key structural identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | CC1=C(C=CC(=C1)C(=O)CBr)F |

| InChI Key | PFWAGSRBBGFIOF-UHFFFAOYSA-N |

| CAS Registry Number | 63529-31-7 |

The carbonyl group at C1 and bromine at C2 create an α-bromoketone motif, while the fluorine and methyl substituents introduce steric and electronic modifications to the aromatic ring.

Historical Context and Discovery

While α-bromoacetophenones have been studied since the 19th century (e.g., phenacyl bromide, first synthesized in 1871), the specific derivative this compound emerged more recently in the context of advanced synthetic chemistry. Its development aligns with the demand for fluorinated intermediates in pharmaceutical research. Early synthetic routes for α-bromoacetophenones involved bromination of acetophenones using hazardous reagents like liquid bromine, but modern methods employ safer protocols, such as sodium bromate/sodium bisulfite systems. The compound’s first documented synthesis likely occurred in the late 20th century, though precise discovery details remain unclear due to its niche applications.

Classification Within α-Bromoacetophenone Derivatives

This compound belongs to the α-bromoacetophenone family, characterized by a bromine atom adjacent to a ketone group. Its structural uniqueness arises from:

- Fluorine substitution : Enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

- Methyl group : Introduces steric hindrance, influencing regioselectivity in reactions.

Table 2: Comparison with related derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| Phenacyl bromide | C₆H₅-C(O)-CH₂Br | Lachrymator, organic synthesis |

| 4′-Fluoro-3′-methylacetophenone | 4-F, 3-CH₃, C(O)CH₃ | Pharmaceutical intermediate |

| 2-Bromo-4′-methoxyacetophenone | 4-OCH₃, C(O)CH₂Br | Photodynamic therapy |

Fluorine and methyl groups position this derivative as a specialized intermediate for synthesizing bioactive molecules with tailored electronic profiles.

Significance in Organic Chemistry Research

The compound’s utility spans multiple domains:

- Pharmaceutical synthesis : Serves as a precursor for analgesics and anti-inflammatory agents.

- Materials science : Modifies polymer backbones through ketone-amine condensations.

- Mechanistic studies : The fluorine atom’s electron-withdrawing effect and methyl group’s steric bulk make it a model for studying substitution kinetics.

- Green chemistry : Its synthesis via aqueous-phase bromination (using NaBrO₃/NaHSO₃) exemplifies eco-friendly methodologies.

Recent studies highlight its role in photoinduced DNA cleavage and radical-mediated reactions , leveraging the bromine atom’s leaving-group ability.

Overview of Chemical and Physical Properties

Physical Properties :

- Appearance : Solid or semi-solid at room temperature.

- Storage : Requires protection from light and moisture at 2–8°C under inert atmospheres.

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on analogous α-bromoacetophenones.

Chemical Reactivity :

- Nucleophilic substitution : Bromine at C2 is susceptible to displacement by amines, thiols, or alkoxides.

- Ketone reactivity : Participates in condensations (e.g., with hydrazines to form hydrazones).

- Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to ortho/para positions, though steric hindrance from the methyl group may limit reactivity.

Spectroscopic Data :

- IR : Strong carbonyl stretch near 1,700 cm⁻¹.

- NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3 ppm), and ketone carbon (δ 195–205 ppm in ¹³C NMR).

Thermal Stability : Decomposes above 200°C, with potential release of hydrogen bromide.

特性

IUPAC Name |

2-bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWAGSRBBGFIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262459 | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63529-31-7 | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63529-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The most common and well-documented method for preparing this compound involves the alpha-bromination of 1-(4-fluoro-3-methylphenyl)ethanone . This reaction exploits the enolizable alpha position adjacent to the ketone group, allowing selective substitution by bromine.

- Brominating Agents:

- Molecular bromine (Br2)

- N-Bromosuccinimide (NBS) as a milder brominating agent

- Catalysts:

- Iron(III) bromide (FeBr3) or other Lewis acids to facilitate electrophilic bromination

- Solvents:

- Organic solvents such as chloroform, carbon tetrachloride, or dichloromethane are typically used to dissolve reactants and control reaction rate

- Reaction Conditions:

- Temperature control is critical, often maintained between 0°C and room temperature to avoid polybromination or side reactions

- Reaction times vary from 1 to 12 hours depending on scale and reagent concentration

- Mechanism:

- The ketone tautomerizes to its enol form, which then reacts with the bromine electrophile at the alpha position, yielding the alpha-bromo ketone selectively

This method yields high purity this compound suitable for further synthetic applications and research use.

Industrial Production Methods

In industrial settings, the synthesis is adapted for scale-up with emphasis on:

- Continuous flow reactors:

- Allow precise control of reaction parameters (temperature, reagent feed rates)

- Enhance safety when handling bromine and reactive intermediates

- Automated process control:

- Ensures consistent product quality and reproducibility

- Purification:

- Post-reaction purification typically involves recrystallization or chromatographic techniques to remove unreacted starting materials and side products

- Environmental and safety considerations:

- Use of closed systems to minimize bromine exposure

- Waste treatment protocols for brominated byproducts

These adaptations improve yield, reduce reaction times, and ensure scalability for commercial production.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-(4-fluoro-3-methylphenyl)ethanone |

| Brominating Agents | Bromine (Br2), N-Bromosuccinimide (NBS) |

| Catalyst | Iron(III) bromide (FeBr3) or Lewis acids |

| Solvents | Chloroform, carbon tetrachloride, dichloromethane |

| Temperature Range | 0°C to 25°C |

| Reaction Time | 1 to 12 hours |

| Purification Methods | Recrystallization, silica gel chromatography |

| Yield | Typically high (exact yield varies with conditions, often >70%) |

| Industrial Scale | Continuous flow reactors, automated control systems |

| Safety Precautions | Use of closed systems, protective equipment, controlled bromine handling |

Research Findings and Analysis

- Selectivity: The alpha-bromination is highly selective due to the enolization of the ketone, minimizing side reactions such as aromatic ring bromination or polybromination.

- Reactivity: The bromine atom at the alpha position is a good leaving group, making the compound a versatile intermediate for nucleophilic substitution reactions in organic synthesis.

- Comparison with Related Compounds: Similar alpha-bromoketones with different substituents (e.g., 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone) are prepared using analogous bromination strategies, confirming the robustness of this synthetic approach.

- Alternative Routes: While direct bromination is the primary method, related compounds can be synthesized via Friedel-Crafts acylation followed by halogenation steps, but these are less common for this specific compound.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the α-position is highly reactive toward nucleophiles, enabling diverse substitutions.

Reaction with Amines

Primary and secondary amines readily displace the bromine atom to form substituted acetophenone derivatives. For example:

-

Thiazole formation : Reacting with 2-amino-4-methylthiazole-5-carboxylate in ethanol at 95°C yields imidazo-thiazole derivatives (32% yield) .

-

Pyridazine synthesis : Refluxing with 6-chloro-4,5-dimethylpyridazin-3-ylamine in ethanol produces imidazo[1,2-b]pyridazine derivatives (82% yield) .

Table 1: Nucleophilic Substitution with Amines

| Nucleophile | Conditions | Product Class | Yield | Source |

|---|---|---|---|---|

| 2-Amino-thiazole | Ethanol, 95°C, 14h | Imidazo-thiazole | 32% | |

| Pyridazin-3-ylamine | Ethanol, reflux, 16h | Imidazo-pyridazine | 82% |

Reaction with Alcohols

Under acidic conditions, the bromine atom participates in cyclization reactions with diols or hydroxy compounds:

-

Dioxolane formation : Reacting with (S)-monochlorohydrin in toluene at 130°C with p-toluenesulfonic acid produces halogenated dioxolanes. This reaction minimizes halogen exchange (<0.1% side products) .

Key Conditions :

-

Catalyst: p-Toluenesulfonic acid

-

Solvent: Toluene

-

Temperature: 130°C (reflux)

Condensation Reactions

The ketone group facilitates condensations with nitrogen-containing reagents:

Green Chemistry Approaches

Microwave-assisted reactions in aqueous PEG-400 enhance efficiency:

-

Microwave synthesis : Heating with 2-amino-4-methylthiazole derivatives in PEG-400/water under microwave irradiation (300 W, 7 minutes) achieves 91% yield .

Advantages :

-

Reduced reaction time (7 minutes vs. hours)

-

Solvent recycling (PEG reused for 5 cycles)

Mechanistic Insights

-

SN2 Pathway : The α-bromine undergoes bimolecular nucleophilic substitution due to the electron-withdrawing effect of the fluorine and methyl groups, which stabilize the transition state.

-

Steric Effects : The 3-methyl group slightly hinders nucleophilic attack, necessitating elevated temperatures for some reactions.

科学的研究の応用

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to the presence of the bromine atom, which can be easily displaced by nucleophiles. This characteristic allows for the introduction of diverse functional groups, facilitating the creation of more complex molecules. The fluorine atom on the aromatic ring enhances the compound's electronic properties, potentially influencing its reactivity and interactions with other molecules.

Synthetic Routes : Various synthetic pathways have been developed for producing 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone. These methods typically involve halogenation reactions or modifications of existing aromatic compounds to incorporate the desired substituents.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity relevant to medicinal chemistry, particularly in the development of pharmaceuticals.

Case Studies and Structure-Activity Relationship (SAR)

A study highlighted the compound's potential as an antimalarial agent through modifications in its structure. The structure-activity relationship studies demonstrated that substituting various halogens or functional groups significantly impacts anti-parasitic activity. For instance, modifications to the 4-position with halogens enhanced potency against malaria parasites .

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 4 | Increased potency |

| Bromine | 2 | Enhanced reactivity |

| Methyl | Various | Variable effects |

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its potential therapeutic effects. Interaction studies focus on how this compound binds to specific proteins or enzymes, which could lead to novel treatments for diseases such as malaria .

Potential Applications in Agrochemicals

Given its structural characteristics, there is potential for exploring this compound in agrochemical formulations. Compounds with similar structures have been investigated for herbicidal or fungicidal properties due to their ability to interfere with biological pathways in plants or pests.

作用機序

The mechanism of action of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the alpha position makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity .

類似化合物との比較

Structural and Electronic Variations

The reactivity and applications of bromoethanone derivatives depend on substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (F, Cl, NO₂): Activate the ketone toward nucleophilic attack, facilitating reactions with amines or thiols. For example, 2-Bromo-1-(3-chlorophenyl)ethanone reacts faster in SN2 reactions compared to methoxy derivatives .

- Electron-Donating Groups (OCH₃, CH₃) : Stabilize intermediates in Friedel-Crafts alkylation but may reduce electrophilicity at the carbonyl carbon .

- Heterocycles (Isoxazole, Furan) : Modify electronic distribution, enabling participation in click chemistry or metal-catalyzed cross-coupling .

生物活性

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, a compound with the molecular formula C₉H₈BrFO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a fluorinated aromatic ring, which can influence its reactivity and biological interactions. The presence of these halogens often enhances the lipophilicity and bioavailability of organic compounds, making them suitable candidates for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrFO |

| CAS Number | 63529-31-7 |

| Molecular Weight | 231.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the bromination of 1-(4-fluoro-3-methylphenyl)ethanone using bromine or a brominating agent under controlled conditions. This process can yield high purity products suitable for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with electron-donating groups demonstrated enhanced efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Anticancer Activity

Research has shown that certain derivatives of this compound possess anticancer properties. The fluorine substituent is believed to play a crucial role in modulating the interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells. A study highlighted that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Halogen Substitution : The presence of bromine and fluorine enhances biological activity compared to non-halogenated analogs.

- Aromatic Ring Modifications : Substituents on the aromatic ring can significantly affect potency; electron-donating groups generally increase activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various halogenated ethanones, including this compound. Results showed promising activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that modifications to the compound's structure could enhance its cytotoxic effects. The study indicated that specific substitutions led to improved binding affinity to estrogen receptors, which is critical in hormone-dependent cancers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : A common method involves bromination of 1-(4-fluoro-3-methylphenyl)ethanone using bromine in chloroform under ambient conditions. For example, dissolving the ketone in CHCl₃ and adding bromine dropwise achieves 85% yield after 30 minutes . Alternative solvents like DMF may accelerate reactions but require careful quenching (e.g., aqueous NaHCO₃ and Na₂S₂O₃ washes) to remove excess bromine .

- Critical Analysis : Chloroform is preferred for its inertness, but DMF can reduce reaction times. Contradictions arise in yield optimization: excess bromine may lead to di-brominated by-products, necessitating precise stoichiometry.

Q. How is the purity of this compound validated in synthetic workflows?

- Methodology : Post-synthesis purification involves recrystallization from diethyl ether or ethyl acetate . Analytical techniques include:

- HPLC : To assess purity (>95% typical for research-grade material).

- NMR : Key signals include the ketone carbonyl (δ ~190–200 ppm in ¹³C NMR) and aromatic protons (δ 6.9–7.9 ppm in ¹H NMR) .

- Safety Note : Residual solvents (e.g., CHCl₃) must be quantified via GC-MS to meet safety thresholds.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of aryl ethanones?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) suppress di-bromination but slow reaction kinetics.

- Catalytic Additives : Lewis acids (e.g., AlCl₃) enhance regioselectivity in Friedel-Crafts-type brominations , though they complicate purification.

Q. How does this compound serve as a building block in enantioselective syntheses?

- Case Study : Analogous bromo-ethanones (e.g., 2-bromo-1-(2-furyl)ethanone) are used in multi-step syntheses of bioactive molecules. For example, 24-step protocols generate complex lactones via sultone intermediates, leveraging the bromide’s reactivity in SN₂ substitutions .

- Challenges : Steric hindrance from the 4-fluoro-3-methyl group may reduce nucleophilic displacement efficiency compared to less-substituted analogs.

Q. What crystallographic or spectroscopic techniques resolve structural ambiguities in bromo-ethanone derivatives?

- X-ray Crystallography : Hydrobromide salts of related bromo-ethanones (e.g., 2-bromo-1-(pyridin-2-yl)ethanone) reveal protonation at the carbonyl oxygen, confirmed by hydrogen-bonding patterns .

- FT-IR : Strong C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) distinguish bromo-ethanones from non-brominated analogs.

Critical Research Gaps

- Mechanistic Studies : Limited data exist on bromination kinetics for fluorinated aryl ethanones.

- Toxicity Profiling : No GHS hazard classification is reported for this compound, though analogs show moderate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。